molecular formula C17H20N6O2 B2827669 N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide CAS No. 1021025-74-0

N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide

Cat. No.: B2827669
CAS No.: 1021025-74-0
M. Wt: 340.387
InChI Key: HYWVBLCWTKJTOI-UHFFFAOYSA-N
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Description

N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide is a complex organic compound that belongs to the class of pyrazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide involves multiple steps. One common synthetic route includes:

  • The formation of a pyrazolopyrimidine core via cyclization reactions.

  • Introduction of the piperidinyl group through nucleophilic substitution reactions.

  • Attachment of the furan-2-carboxamide moiety via amide bond formation using reagents like N,N'-dicyclohexylcarbodiimide (DCC) or EDCI (ethyl(dimethylaminopropyl)carbodiimide).

The reaction conditions typically involve controlled temperatures, solvents such as dichloromethane or dimethylformamide, and catalysts or coupling agents to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve automated synthesis machines that can handle multi-step processes efficiently. The choice of solvent, temperature control, and purification steps such as crystallization or chromatography are optimized for large-scale production to ensure consistency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide undergoes several types of chemical reactions:

  • Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under mild conditions.

  • Reduction: Reduction reactions can be achieved using agents like lithium aluminium hydride or sodium borohydride.

  • Substitution: Nucleophilic or electrophilic substitutions can modify the functional groups present on the pyrazolopyrimidine or furan ring.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate, hydrogen peroxide.

  • Reduction: Lithium aluminium hydride, sodium borohydride.

  • Substitution: Various nucleophiles or electrophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include oxidized or reduced derivatives, substituted compounds with altered functional groups, and intermediate compounds that can be further processed for specific applications.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to new materials with desirable properties.

Biology

This compound exhibits interesting biological properties, making it a candidate for studying cellular processes and interactions. It can be used in biochemical assays to investigate enzyme inhibition, receptor binding, and signal transduction pathways.

Medicine

In medicine, this compound is explored for its therapeutic potential. Researchers are investigating its role in targeting specific molecular pathways involved in diseases such as cancer, inflammation, and neurodegenerative disorders.

Industry

In the industrial sector, this compound can be used as a precursor in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its ability to undergo various chemical reactions makes it versatile for different applications.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.

  • N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide: Contains a benzamide group instead of a furan carboxamide.

  • N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)imidazole-2-carboxamide: Features an imidazole ring instead of a furan ring.

Uniqueness

N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide stands out due to its specific combination of a pyrazolopyrimidine core with a furan carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Conclusion

This compound is a fascinating compound with a wide range of applications across multiple fields. Its unique structure, versatile chemical reactivity, and potential biological activities make it an important subject of scientific investigation.

Properties

IUPAC Name

N-[2-(4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O2/c24-17(14-5-4-10-25-14)18-6-9-23-16-13(11-21-23)15(19-12-20-16)22-7-2-1-3-8-22/h4-5,10-12H,1-3,6-9H2,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYWVBLCWTKJTOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=NC3=C2C=NN3CCNC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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